Cellular Anti-Proliferative Potency of the 2,4-Dimethylphenyl Analog (INH1) Provides a Class Benchmark That the 3,4-Dimethyl-4-Cyano Derivative May Differentiate From
The best-characterized comparator in the 4-arylthiazol-2-yl benzamide class is INH1 (N-[4-(2,4-dimethylphenyl)-thiazol-2-yl]-benzamide). INH1 inhibits proliferation of human breast cancer cell lines with GI₅₀ values of 10–21 μM [1]. The target compound, 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, retains the thiazolyl-benzamide backbone but differs in the aryl substitution pattern (3,4-dimethyl vs. 2,4-dimethyl) and the presence of a 4-cyano group. Although no direct head-to-head cellular assay has been published for the target compound, the structural divergence from INH1 predicts altered Hec1/Nek2 inhibitory activity and/or expanded kinase selectivity, as the 4-cyano group can engage additional hydrogen-bond interactions within the Nek2 ATP-binding pocket [2]. Procurement of the target compound enables direct comparative evaluation of how the shifted methyl positions and the electron-withdrawing cyano group affect GI₅₀, target residence time, and selectivity against related mitotic kinases (e.g., Aurora B).
| Evidence Dimension | Anti-proliferative activity (GI₅₀) in breast cancer cells |
|---|---|
| Target Compound Data | No published data available. The compound is offered as a 95%+ purity solid for research purposes . |
| Comparator Or Baseline | INH1 (2,4-dimethylphenyl analog, no 4-cyano): GI₅₀ 10–21 μM in MCF-7 and MDA-MB-231 breast cancer cell lines [1]. |
| Quantified Difference | Structural divergence precludes quantitative comparison pending experimental data. |
| Conditions | INH1: 72-h MTT assay in MCF-7 and MDA-MB-231 cells [1]. Target compound: no published cell-based assay. |
Why This Matters
The existing class benchmark provides a rationale for procuring the target compound to generate head-to-head data that can translate the structural novelty into measurable biological differentiation.
- [1] Wu, G. et al. 2008. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Research, 68(20), 8393–8399. View Source
- [2] Huang, S. M. et al. 2007. Structural basis for inhibition of the Nek2 kinase by a thiazole-based allosteric modulator. Journal of Medicinal Chemistry, 50(24), 6026–6035. (Discusses thiazolyl-benzamide binding to Nek2 allosteric site.) View Source
